molecular formula C17H13Cl2N3O4 B2821007 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 865286-36-8

2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2821007
CAS No.: 865286-36-8
M. Wt: 394.21
InChI Key: CYZWTZREMFQBRA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule designed for advanced chemical and pharmacological research. This compound features a 1,3,4-oxadiazole heterocyclic scaffold, a structure recognized for its significant potential in anticancer agent development . The 1,3,4-oxadiazole ring is a thermostable pharmacophore known to interact with various biological targets, including enzymes and nucleic acids, and is found in several FDA-approved drugs . Hybrid molecules incorporating such privileged structures are a leading approach in modern medicinal chemistry for designing novel bioactive agents . The structural architecture of this compound, which combines the oxadiazole ring with a dichlorophenoxy moiety, suggests potential investigative applications in disrupting specific biological pathways. Researchers are exploring similar 1,3,4-oxadiazole derivatives for their ability to inhibit critical cancer-associated enzymes and proteins, such as thymidylate synthase, topoisomerase II, and telomerase, which can lead to antiproliferative effects in various cancer cell lines . This product is intended for non-human research applications only and is a valuable tool for in vitro biochemical studies, mechanism of action investigations, and early-stage drug discovery projects. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-24-12-4-2-3-10(7-12)16-21-22-17(26-16)20-15(23)9-25-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZWTZREMFQBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenoxy group: The phenoxy group can be introduced through nucleophilic substitution reactions using appropriate phenol derivatives.

    Acylation: The final step involves the acylation of the oxadiazole ring with 2,4-dichlorophenoxyacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenoxy group, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H14Cl2N4O3
  • Molecular Weight : 396.23 g/mol
  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

The structure of this compound features a dichlorophenoxy group and an oxadiazole moiety, contributing to its unique reactivity and biological activity.

Pharmacological Potential

Research has indicated that compounds similar to This compound exhibit various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance, derivatives of oxadiazole have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .
  • Anti-inflammatory Effects : The presence of the methoxy group in the structure enhances anti-inflammatory activity. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways .

Case Study: Anticancer Activity

A study investigating the anticancer properties of oxadiazole derivatives found that compounds with similar structural features to This compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

Agricultural Applications

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Compounds containing dichlorophenoxy groups are known for their herbicidal properties. Research indicates that such compounds can effectively target specific plant growth pathways without affecting non-target species .

Comparative Data Table

Compound NameStructure FeaturesNotable Activities
This compoundDichlorophenoxy + OxadiazoleAntimicrobial, Anti-inflammatory
Similar Oxadiazole DerivativeOxadiazole RingAnticancer Activity
Dichlorophenoxy CompoundDichlorophenoxy GroupHerbicidal Properties

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Structural and Functional Differences

Acetamide Modifications: The 2,4-dichlorophenoxy group is shared with SIN-005 and derivatives in , suggesting a role in hydrophobic interactions. 2-Fluoro-phenoxy in compound 7d reduces steric bulk compared to dichlorophenoxy, possibly enhancing membrane permeability.

Biological Activity Trends :

  • Anticancer activity is prominent in dichlorophenyl-oxadiazole derivatives (e.g., ), where chloro groups may stabilize interactions with DNA or kinase targets.
  • Antimicrobial activity in benzofuran-oxadiazoles () correlates with thioether linkages, which can disrupt microbial membranes.

Research Findings and Implications

  • Anticancer Potential: Derivatives with dichlorophenyl groups () show liver-specific cytotoxicity, suggesting the target compound’s 3-methoxyphenyl may redirect selectivity to other cancer types.
  • Enzyme Inhibition : Compounds like SIN-005 and SIN-006 act as screening inhibitors, implying the target compound could modulate similar pathways (e.g., SUMO-activating enzymes).
  • Metabolic Stability : The oxadiazole ring resists hydrolysis, but the 3-methoxy group may increase susceptibility to demethylation compared to halogenated analogs.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features several notable groups:

  • Dichlorophenoxy group : Enhances lipophilicity and biological activity.
  • Oxadiazole moiety : Known for its broad spectrum of biological activities including anticancer and antimicrobial effects.
  • Acetamide functional group : Contributes to the solubility and reactivity of the compound.

Biological Activity Overview

Research has demonstrated that compounds containing the oxadiazole scaffold exhibit a wide range of biological activities. The following table summarizes some key findings related to this compound and its derivatives:

Activity Type Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialActive against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryDemonstrates potential in reducing inflammation in various models.
AntioxidantShows ability to scavenge free radicals and reduce oxidative stress.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of cell proliferation : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Antimicrobial action : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
  • Anti-inflammatory effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various oxadiazole derivatives, including the target compound. Results indicated that it significantly reduced cell viability in human cancer cell lines such as A431 (skin cancer) and Jurkat (T-cell leukemia), with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological efficacy of oxadiazole derivatives. Key findings include:

  • Substituents on the phenyl ring significantly influence anticancer activity; electron-withdrawing groups enhance potency .
  • The presence of chlorine atoms in the dichlorophenoxy group contributes to increased lipophilicity, facilitating better cellular uptake.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Oxadiazole ring formation : Cyclization of a hydrazide precursor with a carbonyl compound under reflux in solvents like ethanol or DMF .

Acetamide coupling : Reaction of the oxadiazole intermediate with 2,4-dichlorophenoxyacetyl chloride using coupling agents (e.g., HATU) in the presence of a base (e.g., potassium carbonate) .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .

  • Critical conditions : Temperature control (<80°C to avoid decomposition), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for coupling steps) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data discrepancies resolved?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole carbons at ~160–165 ppm) . Discrepancies in integration ratios may require HSQC or DEPT-135 for clarity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~460–470) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial screening : Broth microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL indicate promise) .
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorometric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the 3-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulkier substituents (e.g., naphthyl) to enhance target binding .
  • Linker optimization : Replace the acetamide linker with sulfonamide or urea groups to modulate solubility and bioavailability .
  • Data-driven SAR : Use QSAR models (e.g., CoMFA) to correlate electronic properties (HOMO/LUMO) with activity .
  • Example analogs :
Analog StructureKey ModificationBioactivity Trend
2-(2,4-Dichlorophenoxy)-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]acetamideFluorine substitutionIncreased COX-2 inhibition
N-[5-(3-Methoxyphenyl)-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamideMethyl extensionReduced cytotoxicity

Q. How can contradictory spectral or biological data be systematically addressed?

  • Methodological Answer :

  • Reproducibility checks : Repeat synthesis with strict stoichiometric control (e.g., anhydrous conditions for coupling steps) .
  • Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • Biological validation : Compare results across multiple assays (e.g., ATP-based viability vs. resazurin assays) to confirm cytotoxicity trends .

Q. What strategies optimize synthetic scalability without compromising yield?

  • Methodological Answer :

  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
  • Process automation : Use flow chemistry for oxadiazole cyclization to enhance reproducibility .

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